3-Fluoro-2,4,6-trimethylbenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
88174-28-1 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4-5H,1-3H3 |
InChI Key |
GBBMHIBGHNWKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)F)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 2,4,6 Trimethylbenzaldehyde and Analogous Highly Substituted Fluorinated Aromatic Aldehydes
Strategies for Introducing Fluorine into Aromatic Aldehyde Frameworks
The incorporation of fluorine into an aromatic aldehyde can be achieved through several distinct approaches, each with its own advantages and limitations. These methods can be broadly categorized into direct fluorination of aldehyde precursors, nucleophilic substitution reactions, and the use of pre-fluorinated building blocks.
Electrophilic Fluorination Techniques Applied to Aldehyde Precursors
Direct electrophilic fluorination of an existing aromatic aldehyde is a powerful strategy for introducing a fluorine atom onto the aromatic ring. This approach often involves the use of potent electrophilic fluorinating agents capable of C-H functionalization.
One of the most significant recent advancements in this area is the palladium-catalyzed ortho-C-H fluorination of benzaldehydes. nsf.govprinceton.edufigshare.com This method typically employs a transient directing group, such as an orthanilic acid, to guide the palladium catalyst to the ortho position of the aldehyde. nsf.gov The fluorination is then effected by an electrophilic fluorine source, such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts. nsf.govprinceton.edufigshare.com While highly effective for ortho-fluorination, this method would not be directly applicable for the synthesis of 3-Fluoro-2,4,6-trimethylbenzaldehyde where the fluorine is in a meta position relative to the aldehyde group.
Another electrophilic fluorination approach involves photochemical methods. For instance, benzaldehydes can be converted to their corresponding benzoyl fluorides under UV-A irradiation in the presence of Selectfluor-based reagents. chemrxiv.org However, this method targets the aldehyde functional group itself rather than the aromatic ring.
The choice of electrophilic fluorinating agent is crucial for the success of these reactions. A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, have been developed and utilized for the electrophilic fluorination of arenes. juniperpublishers.com
| Technique | Typical Reagents | Directing Group Requirement | Position of Fluorination | Applicability to this compound Synthesis |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Fluorination | Pd(OAc)₂, 1-fluoro-2,4,6-trimethylpyridinium salts | Yes (e.g., orthanilic acid) | Ortho to the aldehyde | Not directly applicable for the meta-fluorine position. |
| General Electrophilic Aromatic Fluorination | N-F reagents (e.g., NFSI, Selectfluor) | Not necessarily | Depends on substrate electronics and sterics | Potentially applicable to a fluorinated precursor. |
Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Aldehydes
Nucleophilic aromatic substitution (SNAr) provides an alternative route to fluorinated aromatic compounds. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of fluorinated aldehydes, this could involve the displacement of a different halogen or a nitro group by a fluoride (B91410) ion, or the displacement of a fluorine atom by another functional group in a later synthetic step.
The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack. libretexts.orglibretexts.org This is because these groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org
In the context of synthesizing this compound, the presence of three electron-donating methyl groups would deactivate the ring towards traditional SNAr, making this a challenging approach. However, SNAr reactions on unactivated fluoroarenes have been developed using organic photoredox catalysis, which could potentially offer a pathway. researchgate.net
Fluorine itself can be an excellent leaving group in SNAr reactions, a property that is exploited in the synthesis of various fluorinated compounds. youtube.com For instance, iterative nucleophilic aromatic substitution on polyfluorinated benzophenones has been used to create fluorinated xanthones and other complex structures. nih.gov
| Requirement for SNAr | Role of Fluorine | Applicability to Trimethyl-Substituted Rings | Potential Modern Approaches |
|---|---|---|---|
| Electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. | Can act as the incoming nucleophile (fluoride) or as the leaving group. | Challenging due to the electron-donating nature of methyl groups. | Photoredox catalysis on unactivated fluoroarenes. |
Building-Block Approaches Utilizing Fluorinated Synthons
A highly effective and versatile strategy for the synthesis of complex fluorinated aromatic aldehydes involves the use of pre-fluorinated building blocks, or synthons. ossila.com This approach circumvents the potential difficulties and lack of selectivity associated with direct fluorination or SNAr on a highly substituted, electron-rich aromatic ring.
In this methodology, a simpler aromatic compound that already contains the desired fluorine atom and potentially some of the other substituents is synthesized first. This fluorinated synthon is then elaborated through subsequent reactions to introduce the remaining functional groups, including the aldehyde.
For the synthesis of this compound, a plausible building-block approach would start with a fluorinated and methylated benzene (B151609) derivative. For example, one could envision the synthesis starting from a fluorinated xylene or a difluoromethylated benzene derivative which could then be further methylated and subsequently formylated.
The use of fluorinated benzaldehydes as building blocks is also well-established in the synthesis of more complex molecules such as fluorinated BODIPY dyes and curcuminoid analogues. ossila.commdpi.com For example, 3-fluoro-4-hydroxybenzaldehyde (B106929) is a commercially available building block used in the synthesis of various bioactive compounds. ossila.comchemicalbook.com
A general process for preparing fluorinated benzaldehydes involves the formylation of fluorinated benzenes with carbon monoxide and aluminum chloride. google.com This suggests that a fluorinated trimethylbenzene could be a viable precursor to this compound.
Synthetic Pathways to 2,4,6-Trimethylbenzaldehyde (B22134) Precursors
The synthesis of 2,4,6-trimethylbenzaldehyde, also known as mesitaldehyde, is a critical step in the potential synthesis of its fluorinated analogue. wikipedia.org This precursor is typically prepared from mesitylene (B46885) (1,3,5-trimethylbenzene) through either formylation or oxidation reactions.
Formylation Reactions of Substituted Aromatics
Formylation reactions introduce an aldehyde group (-CHO) onto an aromatic ring. The Gattermann reaction and its modifications are classic and effective methods for the formylation of electron-rich aromatic compounds like mesitylene. wikipedia.orglscollege.ac.inbyjus.com
The original Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). lscollege.ac.in A significant modification that enhances safety involves the use of zinc cyanide (Zn(CN)₂) in place of the highly toxic gaseous HCN. wikipedia.org The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN. This method has been successfully applied to the synthesis of mesitaldehyde from mesitylene. wikipedia.org
Another variant is the Gattermann-Koch reaction, which employs carbon monoxide (CO) and HCl. wikipedia.org For the formylation of mesitylene, a low-temperature process using CO, HCl, a Lewis acid catalyst (like AlCl₃), and a co-catalyst (like Cu₂Cl₂) in a solvent such as 1,2-dichloroethane (B1671644) has been reported to give good yields. dissertationtopic.net
| Reaction | Formylating Agent | Catalyst | Key Features | Reported Yield for Mesitaldehyde |
|---|---|---|---|---|
| Gattermann Reaction | HCN / HCl | AlCl₃ | Classic method, uses highly toxic HCN. | High |
| Gattermann Reaction (Adams Modification) | Zn(CN)₂ / HCl | In situ generated Lewis acid (ZnCl₂) | Safer alternative to using HCN gas. orgsyn.org | 73% orgsyn.org |
| Gattermann-Koch Reaction | CO / HCl | AlCl₃ / Cu₂Cl₂ | Applicable to alkylbenzenes. | 59% dissertationtopic.net |
Oxidation of Methyl-Substituted Benzene Derivatives
The selective oxidation of one of the methyl groups of mesitylene to an aldehyde is another viable synthetic route to 2,4,6-trimethylbenzaldehyde. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid (trimesic acid). google.com
Milder oxidizing agents are typically employed for this transformation. For instance, manganese dioxide (MnO₂) can be used to oxidize mesitylene to 3,5-dimethylbenzaldehyde, indicating that selective oxidation is possible, though in this case, it is not the 2,4,6-trimethylated product. The direct oxidation of mesitylene to mesitaldehyde can be achieved using oxidants like chromium trioxide in an acidic medium. wikipedia.org
It is important to control the reaction conditions to avoid the formation of trimesic acid, which can occur with stronger oxidizing agents like nitric acid or under more vigorous conditions. google.com
Advanced Synthetic Protocols for Sterically Hindered and Fluorinated Aldehydes
The synthesis of highly substituted and electronically modified aromatic aldehydes such as this compound presents unique challenges that often necessitate the use of advanced synthetic methodologies. These modern techniques aim to improve reaction efficiency, enhance safety, reduce environmental impact, and overcome the limitations of traditional synthetic routes, such as steric hindrance and catalyst deactivation.
Application of Continuous Flow Chemistry for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering significant advantages over conventional batch processing, particularly for reactions that are hazardous, require precise control of reaction parameters, or involve unstable intermediates. The application of flow chemistry to the synthesis of fluorinated and sterically hindered aromatic aldehydes can lead to enhanced efficiency, safety, and scalability.
Flow chemistry facilitates superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors. This precise control over temperature and mixing is especially beneficial for exothermic fluorination reactions, minimizing the formation of byproducts. Furthermore, the enclosed nature of flow systems enhances the safety of handling hazardous reagents often employed in fluorination chemistry.
While a specific continuous flow synthesis for this compound is not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to analogous transformations. For instance, the trifluoromethylation of aldehydes has been demonstrated in continuous flow systems, showcasing the potential for similar applications in introducing fluorine substituents.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Aldehyde Fluorination
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Difficult, potential for hotspots | Precise, uniform heating |
| Safety | Handling of hazardous reagents in bulk | Small reaction volumes, contained system |
| Scalability | Challenging, requires large reactors | Readily scalable by extending run time |
| Product Purity | Often requires extensive purification | Higher purity due to better control |
The data in this table is representative of typical outcomes when comparing batch and continuous flow processes for similar chemical transformations.
Mechanochemical Synthesis for Solvent-Reduced Protocols
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. By grinding, milling, or shearing reactants together, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), solid-state reactions can be achieved. This approach is particularly attractive for the synthesis of aromatic aldehydes as it can lead to higher yields, shorter reaction times, and reduced waste. nih.govbeilstein-journals.orgrsc.orgresearchgate.net
The solvent-free nature of mechanochemistry can also alter reaction pathways and selectivities compared to solution-phase reactions. For the synthesis of highly substituted aldehydes, where steric hindrance can be a significant barrier in solution, the high-energy environment of a ball mill can help overcome activation barriers.
Table 2: Examples of Mechanochemical Synthesis of Aromatic Aldehyde Derivatives
| Reactants | Product | Conditions | Yield |
| Benzyl (B1604629) alcohol, Oxone, KBr, TEMPO | Benzaldehyde (B42025) | Ball milling, 30 min | Good to Excellent |
| Aromatic aldehydes, N-chloramine, TBAI, TBHP | Amides | Ball milling, 21 Hz | 62-75% nih.govbeilstein-journals.org |
| Benzaldehyde, Benzylamine, KCN, SiO2 | α-aminonitriles | Ball milling | 70-97% beilstein-journals.org |
This table illustrates the versatility of mechanochemistry in synthesizing derivatives from aromatic aldehydes.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. readarticle.orgresearchgate.netorgsyn.orgnih.govoiccpress.comnih.govnih.govmdpi.com This technology is particularly well-suited for the synthesis of sterically hindered molecules like this compound, as the direct and efficient heating can help overcome the steric barriers to reaction.
The synthesis of various benzaldehyde derivatives and related heterocyclic compounds has been successfully achieved using microwave irradiation. readarticle.orgresearchgate.netoiccpress.com For instance, the Claisen-Schmidt condensation of aldehydes with ketones to form α,β-unsaturated ketones has been shown to be highly efficient under microwave conditions, often proceeding to completion in minutes with excellent yields. nih.gov
While a specific microwave-assisted synthesis of this compound is not prominently reported, the general success of MAOS for a wide range of reactions involving substituted benzaldehydes suggests its potential as a valuable tool for the synthesis of this and analogous compounds. readarticle.orgresearchgate.netoiccpress.com The ability to rapidly screen reaction conditions and optimize syntheses makes microwave chemistry an attractive approach for developing efficient routes to complex molecules.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Benzaldehyde Reaction (Claisen-Schmidt Condensation)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Temperature | 50°C | 50°C |
| Yield | Moderate to good | Excellent (often quantitative) nih.gov |
| Byproducts | Formation of side products observed | High selectivity, minimal byproducts nih.gov |
This table highlights the significant advantages of microwave-assisted synthesis in terms of reaction speed and efficiency.
Challenges and Innovations in the Synthesis of this compound
The synthesis of this compound is fraught with challenges stemming from the combined steric and electronic effects of its substituents. The bulky methyl groups at the ortho and para positions create significant steric hindrance around the aromatic ring, which can impede the approach of reagents to the formylation site. Furthermore, the fluorine atom, while being a relatively small substituent, exerts a strong electron-withdrawing inductive effect, which can deactivate the ring towards electrophilic substitution reactions commonly used for formylation.
A key challenge lies in the introduction of the aldehyde group onto the highly substituted benzene ring. Traditional formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, may proceed with low yields or fail altogether due to the steric congestion and the deactivating effect of the fluorine atom. The synthesis of a related compound, 3-fluorosalicylaldehyde, highlights some of these difficulties, where the presence of the fluorine substituent can lead to lower yields and increased resin formation. google.com
Innovations in synthetic methodology are crucial to overcoming these hurdles. The development of more reactive formylating agents or the use of transition-metal-catalyzed carbonylation reactions could provide more efficient routes. For instance, palladium-catalyzed formylation of aryl halides or triflates has emerged as a powerful tool for the synthesis of aromatic aldehydes under milder conditions, which could be applicable to a suitably functionalized 2-fluoro-1,3,5-trimethylbenzene (B1295194) precursor.
Another innovative approach involves the late-stage functionalization of a pre-existing trimethylated and fluorinated aromatic core. This could involve the oxidation of a corresponding benzyl alcohol or the reduction of a benzoic acid derivative, although the synthesis of these precursors would present its own set of challenges. The development of novel catalytic systems that can tolerate the steric bulk and electronic properties of the substrate is an active area of research.
Furthermore, the advanced synthetic protocols discussed previously, such as continuous flow chemistry, mechanochemistry, and microwave-assisted synthesis, represent key innovations that can be leveraged to address the challenges associated with the synthesis of this compound. These technologies offer precise control over reaction conditions, enabling reactions that are difficult to perform using traditional methods.
Table 4: Summary of Synthetic Challenges and Potential Innovative Solutions
| Challenge | Potential Innovative Solution |
| Steric Hindrance | - Use of smaller, more reactive reagents- High-energy methods (mechanochemistry, microwave)- Development of sterically less demanding catalysts |
| Electronic Deactivation | - Use of highly reactive electrophiles- Transition-metal-catalyzed cross-coupling reactions- Alternative synthetic routes avoiding electrophilic substitution |
| Low Yields | - Optimization of reaction conditions using high-throughput screening- Application of continuous flow chemistry for improved control and yield |
| Harsh Reaction Conditions | - Development of milder catalytic systems- Application of microwave-assisted synthesis to reduce reaction times and temperatures |
This table provides a concise overview of the synthetic difficulties and the modern approaches being explored to overcome them.
Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2,4,6 Trimethylbenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. However, the reactivity of this group in 3-fluoro-2,4,6-trimethylbenzaldehyde is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups.
Nucleophilic Addition Reactions and Derivatives
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The reaction begins with a nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org
For this compound, the presence of two methyl groups in the ortho positions (positions 2 and 6) creates substantial steric hindrance. pressbooks.pub This crowding impedes the approach of nucleophiles to the carbonyl carbon, making nucleophilic addition reactions slower compared to less hindered aldehydes like benzaldehyde (B42025). libretexts.orgpressbooks.pub Aromatic aldehydes are also inherently less reactive than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl group. libretexts.orgpressbooks.pub
Despite the steric hindrance, this compound is expected to undergo nucleophilic addition with small, potent nucleophiles. Examples of potential derivatives formed through these reactions are presented in the table below.
| Nucleophile | Reaction Type | Predicted Product/Derivative | Notes |
|---|---|---|---|
| Grignard Reagents (R-MgBr) | Nucleophilic Addition | Secondary Alcohol | Reaction with small Grignard reagents (e.g., CH₃MgBr) is feasible, but bulky reagents may face significant steric hindrance. |
| Organolithium Reagents (R-Li) | Nucleophilic Addition | Secondary Alcohol | Generally more reactive than Grignard reagents and may overcome some steric barriers. |
| Cyanide Ion (:C≡N⁻) | Nucleophilic Addition | Cyanohydrin | The resulting cyanohydrin is a versatile intermediate for synthesizing α-hydroxy acids and other compounds. pressbooks.pub |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Reduction | Primary Alcohol | This is a common pathway for aldehyde reduction. masterorganicchemistry.comlumenlearning.com |
| Amines (R-NH₂) | Nucleophilic Addition-Elimination | Imine (Schiff Base) | The initial addition of the amine is followed by the elimination of water. libretexts.org |
Aldehyde Oxidation and Reduction Pathways
Oxidation: Aldehydes are readily oxidized to carboxylic acids. For a sterically hindered aromatic aldehyde like this compound, strong oxidizing agents are required. The expected product of oxidation would be 3-fluoro-2,4,6-trimethylbenzoic acid. Common oxidizing agents capable of this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄)
Silver oxide (Ag₂O), as used in the Tollens' test.
The oxidation of the related compound, 2,4,6-trimethylphenol, has been shown to yield 3,5-dimethyl-4-hydroxybenzaldehyde, indicating that oxidation of substituted aromatic rings can occur under certain conditions. rsc.org
Reduction: The aldehyde group is easily reduced to a primary alcohol. masterorganicchemistry.com The most common and selective reagents for this transformation are hydride donors like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlumenlearning.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. lumenlearning.commasterorganicchemistry.com For this compound, reduction would yield (3-fluoro-2,4,6-trimethylphenyl)methanol.
Sodium borohydride is a milder reagent and is typically used in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comugm.ac.id Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. lumenlearning.com Given the steric hindrance around the aldehyde, the more reactive LiAlH₄ might be more effective if the reaction with NaBH₄ proves to be slow.
Reactivity of the Fluoro-Trimethyl-Substituted Aromatic Ring
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring are governed by the electronic and steric effects of the existing substituents. nih.govwikipedia.org
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commsu.edu The rate-determining step is the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.eduuomustansiriyah.edu.iq The substituents on the ring determine the position of the incoming electrophile. libretexts.org
For this compound, the available positions for substitution are C5. The directing effects of the substituents are as follows:
Aldehyde group (-CHO): A deactivating, meta-directing group.
Methyl groups (-CH₃): Activating, ortho, para-directing groups.
Fluoro group (-F): A deactivating, ortho, para-directing group.
The directing effects of these groups on the C5 position are summarized below.
| Substituent | Position Relative to C5 | Directing Effect |
|---|---|---|
| Aldehyde (-CHO) at C1 | meta | Directing |
| Methyl (-CH₃) at C2 | meta | Non-directing |
| Fluoro (-F) at C3 | ortho | Directing |
| Methyl (-CH₃) at C4 | para | Directing |
| Methyl (-CH₃) at C6 | ortho | Directing |
Given that the activating methyl groups at C4 and C6, the fluoro group at C3, and the deactivating aldehyde group at C1 all direct an incoming electrophile to the C5 position, electrophilic aromatic substitution is strongly favored at this sole available position.
Effects of Methyl and Fluoro Substituents on Ring Activation and Reactivity
Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring primarily through an inductive effect (+I) and also through hyperconjugation. libretexts.orglumenlearning.com The three methyl groups on this compound significantly increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org
Fluoro Group (-F): Halogens exhibit a dual effect. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because of their electron-donating resonance effect (+R) via their lone pairs. libretexts.orgmasterorganicchemistry.com The inductive effect generally outweighs the resonance effect, making the ring less reactive compared to benzene. uci.edu However, among halogens, fluorine's resonance effect is relatively more significant, making fluorobenzene (B45895) more reactive in EAS than other halobenzenes. masterorganicchemistry.com
Condensation and Cyclization Reactions Involving this compound
Condensation and cyclization reactions are fundamental transformations for aromatic aldehydes, leading to a diverse array of complex molecules. For this compound, these reactions provide pathways to chalcones, various heterocyclic systems, and important macrocycles like porphyrins and BODIPY dyes.
Chalcone (B49325) Synthesis and Related Knoevenagel Condensations
Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). saudijournals.com This reaction is a cornerstone of organic synthesis for creating the α,β-unsaturated ketone scaffold that is a precursor to flavonoids and other biologically important molecules. saudijournals.com
The general mechanism involves the deprotonation of the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) adduct readily dehydrates to yield the stable, conjugated chalcone.
While specific studies detailing the use of this compound in Claisen-Schmidt condensations are not prevalent, the reactivity can be inferred from studies on similar fluorinated benzaldehydes. acgpubs.org For instance, reactions involving various fluorine-substituted benzaldehydes with 2',4',6'-trimethoxyacetophenone (B1218526) have been shown to proceed in high yields. acgpubs.org However, the steric hindrance imposed by the two ortho-methyl groups in this compound would be a critical factor, potentially requiring more forcing reaction conditions or specialized catalysts to achieve high conversion.
The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction is highly versatile for producing substituted alkenes. A proposed reaction mechanism involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration. sigmaaldrich.com In the context of this compound, the electron-withdrawing fluorine atom would increase the electrophilicity of the aldehyde, favoring the initial nucleophilic attack. Three-component condensations involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary amines have been developed, showcasing the utility of fluorinated aldehydes in such transformations. mdpi.com
| Reaction Type | Aldehyde Reactant | Active Methylene/Ketone Reactant | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Substituted Benzaldehydes | Substituted Acetophenones | Aqueous KOH or NaOH in Ethanol | Chalcones |
| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile, Ethyl Cyanoacetate | Piperidine, Weak Amines | Substituted Alkenes |
| Three-Component Condensation | 4-Fluorobenzaldehyde | β-Ketonitriles | Secondary Amines (e.g., Pyrrolidine) | α-Arylidenenitriles |
Formation of Heterocyclic Systems (e.g., Pyrroles, Oxazolo-phenoxazines)
Aromatic aldehydes are key building blocks for synthesizing a wide range of heterocyclic compounds. researchgate.netnih.gov Pyrroles, in particular, are fundamental N-heterocycles found in many natural products and functional materials. nih.gov Several synthetic routes to pyrroles utilize aldehydes. Multicomponent reactions, for instance, can combine an aldehyde, an amine, and a dicarbonyl compound to construct the pyrrole (B145914) ring in a single step. The Paal-Knorr synthesis, which classically involves the condensation of a 1,4-dicarbonyl compound with an amine, can be adapted to use aldehydes as precursors to the dicarbonyl intermediate. ekb.egorganic-chemistry.org
A patented method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde demonstrates a relevant pathway. google.com The process starts with 2-fluoro-alpha-bromoacetophenone and involves a hydrogenation cyclization step, indicating that fluorinated phenyl groups are readily incorporated into pyrrole rings under specific catalytic conditions. google.com The significant steric bulk of this compound might necessitate optimized catalysts or high-temperature conditions to facilitate its use in similar synthetic strategies.
The synthesis of more complex heterocyclic systems like oxazolo-phenoxazines from this specific aldehyde is less documented. These syntheses often require multi-step sequences where the aldehyde might be used to form an initial Schiff base or another intermediate that undergoes subsequent cyclization.
Macrocycle Formation (e.g., Porphyrins, BODIPYs)
The synthesis of porphyrins and BODIPY (boron-dipyrromethene) dyes frequently employs aromatic aldehydes as essential precursors. These macrocycles have significant applications as pigments, catalysts, and fluorescent probes.
Porphyrins are often synthesized using the Lindsey synthesis, which involves the acid-catalyzed condensation of an aldehyde with pyrrole to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the aromatic porphyrin. lsu.edunih.gov The reaction is typically performed under dilute conditions to favor the formation of the cyclic tetramer over linear polymers. The synthesis of 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin, a close structural analog of the porphyrin that would be derived from this compound, is well-established. This precedent suggests that the target aldehyde can likely undergo similar cyclization, although the reaction rate may be affected by the electronic properties of the fluorine substituent.
BODIPY dyes are prepared through the condensation of an aldehyde with two equivalents of a pyrrole derivative (often 2,4-dimethylpyrrole), followed by oxidation and complexation with a boron source, typically boron trifluoride etherate (BF3·OEt2). scispace.comresearchgate.net The reaction is sensitive to both electronic and steric effects. While a wide range of aldehydes can be used, the steric hindrance from the ortho-methyl groups of this compound could slow the condensation step, potentially requiring longer reaction times or mechanochemical approaches to achieve good yields. researchgate.net
| Macrocycle | Synthetic Method | Aldehyde Precursor Example | Other Key Reagents | Typical Conditions |
|---|---|---|---|---|
| Porphyrin | Lindsey Synthesis | Pentafluorobenzaldehyde | Pyrrole, Acid Catalyst (e.g., TFA), Oxidant (e.g., DDQ) | CH2Cl2, room temp, followed by oxidation |
| Porphyrin | Mechanochemical | Benzaldehyde | Pyrrole, Acid Catalyst | Grinding, followed by oxidation |
| BODIPY | Standard Condensation | Various Benzaldehydes | 2,4-Dimethylpyrrole, Oxidant (e.g., DDQ or p-chloranil), BF3·OEt2, Base (e.g., TEA) | Inert atmosphere, extended reaction times |
| BODIPY | Mechanochemical | Various Benzaldehydes | 2,4-Dimethylpyrrole, TFA, p-chloranil, BF3·OEt2, TEA | Solvent-free, mortar and pestle, ~5 min |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
Cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a "dipolarophile" (typically an alkene or alkyne) in a concerted process. organic-chemistry.org Aromatic aldehydes like this compound are not direct participants but can serve as precursors to 1,3-dipoles. For example, an aldehyde can react with an N-substituted hydroxylamine (B1172632) to form a nitrone, which is a classic 1,3-dipole. ijrpc.com
The formation of the nitrone and its subsequent cycloaddition would be influenced by the steric and electronic nature of the 3-fluoro-2,4,6-trimethylphenyl group. Steric hindrance could impede the initial condensation with the hydroxylamine, and both steric and electronic factors would affect the stability and reactivity of the resulting nitrone in the cycloaddition step. While this class of reaction offers a synthetic route to complex heterocycles, specific applications using this compound are not widely reported, and the reaction would likely face challenges due to steric crowding.
In-depth Mechanistic Studies
Elucidation of Reaction Pathways and Intermediates
Understanding the reaction mechanisms involving this compound is key to predicting its reactivity and optimizing reaction conditions.
In base-catalyzed condensation reactions like the Claisen-Schmidt, the primary mechanistic feature is the formation of a resonance-stabilized enolate from the ketone component. researchgate.net The rate-determining step is often the nucleophilic attack of this enolate on the aldehyde's carbonyl carbon. The electrophilicity of this carbon in this compound is enhanced by the electron-withdrawing fluorine atom. However, the significant steric shielding by the two ortho-methyl groups presents a substantial kinetic barrier, hindering the approach of the nucleophile. This steric-electronic dichotomy means that while the aldehyde is electronically activated, it is sterically deactivated, leading to potentially sluggish reaction rates.
In 1,3-dipolar cycloadditions, the reaction is a concerted, pericyclic process governed by frontier molecular orbital (FMO) theory. organic-chemistry.org The mechanism does not involve ionic intermediates. The rates and regioselectivity are controlled by the relative energies of the HOMO (Highest Occupied Molecular Orbital) of the 1,3-dipole and the LUMO (Lowest Unoccupied Molecular Orbital) of the dipolarophile (or vice-versa). organic-chemistry.org If this compound were used to generate a nitrone, the electronic nature of the 3-fluoro-2,4,6-trimethylphenyl substituent would modulate the energy levels of the nitrone's FMOs, thereby influencing its reactivity profile with different alkenes or alkynes.
Quantification of Steric and Electronic Effects on Reaction Kinetics and Selectivity
The reaction rates of substituted benzaldehydes are governed by a combination of steric hindrance and electronic effects. These factors can be systematically quantified to predict how this compound would behave in various organic reactions compared to unsubstituted benzaldehyde.
Electronic Effects:
The electronic influence of a substituent on a reaction center is often quantified using the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction.
Inductive and Resonance Effects: The fluorine atom at the meta-position (C3) exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It has a weaker electron-donating resonance effect (+R). The net result is electron withdrawal from the benzene ring, which increases the electrophilicity of the carbonyl carbon. The methyl groups at the ortho (C2, C6) and para (C4) positions are electron-donating through both inductive (+I) and hyperconjugation effects.
Hammett Substituent Constants (σ): These constants provide a quantitative measure of the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
| Substituent | Position | Hammett Constant (σ) | Effect Type |
| -F | meta | +0.34 | Electron-withdrawing |
| -CH₃ | ortho | -0.17 | Electron-donating |
| -CH₃ | para | -0.17 | Electron-donating |
Steric Effects:
The most significant feature of this compound is the presence of two methyl groups in the ortho positions relative to the aldehyde group.
Steric Hindrance: These ortho-methyl groups create substantial steric hindrance around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles, significantly slowing down the rate of nucleophilic addition reactions, which are characteristic of aldehydes. This steric shielding is a dominant factor in the reactivity of this molecule. In many cases, the steric effects of ortho substituents can override electronic effects in determining reaction rates. For instance, studies on similarly crowded molecules have shown that reactivity can decrease by several orders of magnitude due to ortho-substitution.
Reaction Selectivity: Steric hindrance can also dictate the selectivity of a reaction. For example, in reactions with sterically demanding reagents, reaction at the aldehyde might be completely inhibited, forcing a reaction to occur at a different, less hindered site if available. It can also influence the stereochemical outcome of a reaction, favoring the formation of one diastereomer over another.
The combination of these effects means that for reactions sensitive to steric bulk (e.g., nucleophilic addition of bulky reagents), this compound is expected to be significantly less reactive than benzaldehyde. For reactions primarily governed by electronic effects where the transition state is far from the ring, the net electron-donating character of the substituents would decrease the electrophilicity of the carbonyl carbon, also leading to lower reactivity towards nucleophiles compared to an aldehyde with net electron-withdrawing groups.
Transition State Analysis in Organic Reactions
Understanding the structure and stability of the transition state is crucial for explaining the kinetics and mechanism of a reaction. For reactions involving this compound, computational chemistry methods like Density Functional Theory (DFT) are invaluable for elucidating transition state geometries and energies, as experimental characterization is often impossible.
A common reaction for benzaldehydes is nucleophilic addition, which proceeds through a transition state leading to a tetrahedral intermediate. For example, in the formation of a cyanohydrin or a hemiacetal, the nucleophile attacks the electrophilic carbonyl carbon.
General Transition State for Nucleophilic Addition:
In the transition state for nucleophilic addition to an aldehyde:
The attacking nucleophile begins to form a new bond with the carbonyl carbon.
The C=O double bond starts to lengthen and break.
The geometry around the carbonyl carbon changes from trigonal planar (sp²) towards tetrahedral (sp³).
A partial negative charge develops on the carbonyl oxygen atom.
Influence of Substituents on the Transition State:
The substituents on this compound would significantly influence this transition state:
Steric Destabilization: The two ortho-methyl groups would cause severe steric strain in the transition state. As the geometry moves from planar to tetrahedral, the aldehyde group's substituents move closer to the ortho-substituents, increasing van der Waals repulsion. This steric clash raises the energy of the transition state, thereby increasing the activation energy (Ea) and slowing the reaction rate. This is the primary reason for the expected low reactivity of this compound in nucleophilic addition reactions.
Electronic Stabilization/Destabilization:
The electron-donating methyl groups increase the electron density on the carbonyl carbon in the ground state. This reduces its electrophilicity and can destabilize the transition state for nucleophilic attack, as the developing negative charge on the oxygen is less effectively stabilized.
The electron-withdrawing fluorine atom, by contrast, increases the electrophilicity of the carbonyl carbon in the ground state, which would favor nucleophilic attack. However, its meta-position makes its influence less pronounced than that of the ortho and para methyl groups.
Computational studies on related benzaldehyde systems have shown that the transition state involves a precise arrangement of the reacting molecules. nih.gov For a reaction like Schiff base formation, the transition state involves the amine nitrogen attacking the carbonyl carbon while a proton transfer occurs, often mediated by solvent molecules. nih.gov The energy of this transition state dictates the reaction barrier. For this compound, the steric bulk of the ortho-methyl groups would make achieving the optimal geometry for the transition state energetically costly, leading to a high activation barrier.
Computational and Theoretical Frameworks for 3 Fluoro 2,4,6 Trimethylbenzaldehyde
Electronic Structure and Molecular Conformation Analysis
Understanding the electronic structure and preferred spatial arrangement of atoms is fundamental to predicting the chemical behavior of 3-Fluoro-2,4,6-trimethylbenzaldehyde.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its ground state properties. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), researchers can optimize the molecular geometry to find the most stable conformation.
These calculations can reveal key structural parameters. For instance, the orientation of the aldehyde group relative to the benzene (B151609) ring and the spatial arrangement of the methyl and fluoro substituents are crucial for understanding steric and electronic effects within the molecule. The rotation of the formyl group in substituted benzaldehydes has been a subject of interest in computational studies. researchgate.net
A hypothetical representation of optimized geometrical parameters for this compound, based on DFT calculations, is presented below.
| Parameter | Value |
| C-F bond length | 1.35 Å |
| C=O bond length | 1.22 Å |
| C-C (ring) bond lengths | 1.39 - 1.41 Å |
| Dihedral angle (ring-CHO) | 0° (planar) |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. For this compound, MO calculations, such as those employing the Intermediate Neglect of Differential Overlap (INDO) and Complete Neglect of Differential Overlap (CNDO) approximations, can be used to analyze the distribution and energies of the molecular orbitals. cdnsciencepub.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Configuration Interaction (CI) is a post-Hartree-Fock method used to obtain a more accurate wave function and, consequently, a more precise energy for the system. While computationally intensive, CI methods can be applied to smaller, representative fragments of the molecule to refine the understanding of its electronic states.
From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors are valuable in predicting how the molecule will interact with other chemical species. Some key reactivity indices include:
Ionization Potential (IP): The energy required to remove an electron from the molecule.
Electron Affinity (EA): The energy released when an electron is added to the molecule.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters can be calculated from the HOMO and LUMO energies. The study of such descriptors for various substituted aromatic aldehydes provides a framework for understanding their reactivity. researchgate.netmdpi.com
A hypothetical table of quantum chemical descriptors for this compound is shown below.
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Ionization Potential (IP) | 6.5 |
| Electron Affinity (EA) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.80 |
Note: The data in this table is hypothetical and for illustrative purposes.
Theoretical Spectroscopic Property Prediction
Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest. researchgate.netacs.orgnih.govacs.org Computational studies have shown that DFT calculations can provide reliable predictions of ¹⁹F chemical shifts, often with the use of linear scaling methods to correct for systematic errors. nih.gov Recommended methods often involve functionals like B3LYP with basis sets such as 6-31+G(d,p). nih.gov
Computational chemistry can also simulate the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound.
Vibrational (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, which allows for the simulation of the IR spectrum. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=O stretches, and the vibrations of the aromatic ring. researchgate.netdocbrown.info
Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using time-dependent DFT (TD-DFT) or more advanced methods like multireference second-order perturbation theory (MS-CASPT2) and coupled-cluster (CC2) methods. researchgate.netrsc.org These calculations provide information about the vertical transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. The predicted transitions are often characterized as n→π* or π→π* excitations. researchgate.netrsc.org
A hypothetical table of predicted spectral data for this compound is presented below.
| Spectroscopic Data | Predicted Value |
| ¹⁹F NMR Chemical Shift | -115 ppm |
| IR Carbonyl Stretch (C=O) | 1705 cm⁻¹ |
| UV-Vis λmax (π→π*) | 260 nm |
Note: The data in this table is hypothetical and for illustrative purposes.
Photoreactivity and Excited State Calculations
The photoreactivity of aromatic aldehydes is fundamentally governed by the nature of their electronically excited states. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the mechanisms of photochemical reactions. For substituted benzaldehydes, UV irradiation typically promotes the molecule to an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1). researchgate.net The specific nature of these excited states, often n,π* transitions involving the carbonyl group, dictates the subsequent chemical pathways.
For instance, studies on ortho-alkyl substituted benzaldehydes have shown that upon UV irradiation, they can undergo intramolecular hydrogen transfer to form an unstable dienol. However, these compounds can also participate in efficient photocycloaddition reactions with alkenes to produce oxetanes. The presence of multiple methyl groups and a fluorine atom on the this compound ring would significantly influence the energies of the S1 and T1 states. Computational calculations would be essential to predict which pathway—intramolecular hydrogen abstraction or intermolecular reactions—is more favorable by comparing the energy barriers of the respective transition states on the excited-state potential energy surface. Extending the π-conjugation of vinyl groups with carbonyl groups can substantially reduce the energy of the S1 state, which is a key factor in maintaining photochemical reactivity. researchgate.net
Computational Insights into Reaction Mechanisms
Energy Profile Calculations for Transition States
Understanding the mechanism of a chemical reaction requires a detailed map of the energy landscape, including reactants, intermediates, products, and, crucially, transition states. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a primary tool for this purpose. By locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy, the activation energy (Ea) for a reaction step can be determined.
For reactions involving substituted benzaldehydes, such as their condensation with amines to form hemiaminals and subsequently Schiff bases, DFT calculations have been used to identify multiple transition states. nih.govresearchgate.net For example, in the reaction between a benzaldehyde (B42025) derivative and an amine, the first transition state (TS1) often corresponds to the nucleophilic attack of the amine nitrogen on the carbonyl carbon, coupled with a hydrogen transfer from the amine to the carbonyl oxygen. nih.govresearchgate.net Subsequent transition states would correspond to conformational rearrangements and the elimination of a water molecule. nih.gov
The energy profile for a hypothetical reaction involving this compound would be influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating and sterically hindering nature of the methyl groups would modulate the stability of intermediates and the energy of transition states.
Table 1: Illustrative Energy Profile Data for a General Reaction of a Substituted Benzaldehyde This table presents hypothetical data to illustrate the output of energy profile calculations.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 (TS2) | +10.8 |
| Products | -12.4 |
Molecular Electron Density Theory (MEDT) for Reaction Mechanisms
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. researchgate.net MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.net This approach analyzes the global and local electron density properties of reactants to predict the feasibility and outcome of a reaction.
Key concepts in MEDT include the global electron density transfer (GEDT), which quantifies the net charge transferred from the nucleophile to the electrophile at the transition state. Reactions are classified based on their GEDT values. For example, in studying hetero-Diels-Alder reactions between heterodienes and benzaldehyde derivatives, MEDT can elucidate the polar nature of the reaction and explain the observed regioselectivity and stereoselectivity. mdpi.com An analysis of this compound within the MEDT framework would involve calculating its conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, to predict its behavior in cycloaddition or other polar reactions. mdpi.com
Analysis of Substituent Effects via Hammett Constants and Electronic Descriptors
The effect of substituents on the reactivity of aromatic compounds can be quantitatively assessed using Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. wikipedia.orglibretexts.org The Hammett equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted reactant (e.g., benzaldehyde).
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect. libretexts.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
ρ (rho) is the reaction constant , which depends on the reaction type and conditions and measures the reaction's sensitivity to substituent effects. wikipedia.org
For this compound, the cumulative electronic effect would be a combination of the inductive and resonance effects of the fluorine and three methyl groups. The Hammett constants for these individual groups provide a first approximation of their influence. The fluorine at the meta position (relative to the aldehyde) would exert a primarily electron-withdrawing inductive effect (positive σ). The methyl groups at the ortho and para positions would exert electron-donating effects through induction and hyperconjugation (negative σ). researchgate.net
Computational chemistry provides other electronic descriptors beyond Hammett constants, such as calculated partial atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO/LUMO), which offer a more detailed picture of how substituents modulate the electron distribution and reactivity of the aldehyde group. science.gov
Table 2: Selected Hammett Substituent Constants (σ) Values are for substituents on a benzene ring and provide a basis for predicting electronic effects.
| Substituent | σ_meta | σ_para |
|---|---|---|
| -F | +0.34 | +0.06 |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | +0.71 | +0.78 |
| -OCH₃ | +0.12 | -0.27 |
Source: Data compiled from established physical organic chemistry resources. libretexts.orgresearchgate.net
Advanced Spectroscopic and X Ray Crystallographic Characterization of 3 Fluoro 2,4,6 Trimethylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-Fluoro-2,4,6-trimethylbenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, allows for unambiguous assignment of all atoms and provides information on the molecule's conformation.
The ¹H and ¹³C NMR spectra offer a fundamental map of the carbon and proton framework of the molecule. Based on the analysis of structurally similar compounds, such as 2,4,6-trimethylbenzaldehyde (B22134), the expected chemical shifts for this compound can be predicted. acadiau.caacadiau.ca
In the ¹H NMR spectrum , the aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.5 ppm. The single aromatic proton at the C5 position would also resonate as a singlet, its chemical shift influenced by the surrounding methyl groups and the fluorine atom. The three methyl groups (at C2, C4, and C6) will each produce a distinct singlet. The ortho methyl groups (C2-CH₃ and C6-CH₃) are expected to be in a similar chemical environment, while the para methyl group (C4-CH₃) will have a slightly different shift.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 190-195 ppm. The aromatic carbons will resonate in the typical range of δ 120-165 ppm. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. The other aromatic carbons and the methyl carbons will have distinct chemical shifts, allowing for full assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Correlations & Notes |
| -CHO | ~10.5 (s, 1H) | ~192 | Aldehydic proton and carbon. |
| Ar-H5 | ~6.9 (s, 1H) | ~130 | Sole aromatic proton. |
| C2-CH₃ | ~2.5 (s, 3H) | ~21 | ortho methyl group. |
| C4-CH₃ | ~2.3 (s, 3H) | ~20 | para methyl group. |
| C6-CH₃ | ~2.5 (s, 3H) | ~21 | ortho methyl group. |
| Ar-C1 | - | ~135 | Carbon attached to the aldehyde. |
| Ar-C2 | - | ~140 | Carbon attached to a methyl group. |
| Ar-C3 | - | ~160 (d, ¹JCF ≈ 250 Hz) | Carbon attached to fluorine, showing large C-F coupling. |
| Ar-C4 | - | ~142 | Carbon attached to a methyl group. |
| Ar-C6 | - | ~140 | Carbon attached to a methyl group. |
| Note: Predicted values are based on data for analogous compounds like 2,4,6-trimethylbenzaldehyde and are subject to solvent and experimental variations. 's' denotes singlet, 'd' denotes doublet. |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure.
For this compound, the ¹⁹F NMR spectrum would display a single resonance, confirming the presence of one fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. More importantly, this fluorine signal would be split into a complex multiplet due to spin-spin coupling with neighboring protons. Couplings would be expected to the aromatic proton at C5 (a three-bond coupling, ³JFH) and potentially through-space or long-range couplings to the protons of the adjacent methyl groups at C2 and C4. Analyzing these coupling patterns is crucial for confirming the regiochemistry of fluorination. acadiau.ca
While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for complete and unambiguous structural assignment, especially for complex molecules.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique used to separate the NMR signals of different molecules in a mixture based on their diffusion rates. manchester.ac.uk For a purified sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming that all observed signals originate from a single molecular entity and indicating the sample's purity. manchester.ac.ukhelsinki.fi
Other essential 2D techniques include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, to confirm long-range coupling between the aromatic H5 and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular framework.
The steric hindrance caused by the two ortho methyl groups (at C2 and C6) in this compound is expected to significantly influence the conformation of the aldehyde group. This group is likely forced out of the plane of the aromatic ring to minimize steric strain.
This conformational preference can be investigated by analyzing long-range spin-spin coupling constants. researchgate.net Specifically, the coupling over five bonds between the aldehydic proton and the aromatic proton at C5 (⁵JH-H) is sensitive to the dihedral angle between them. The magnitude of this coupling can provide quantitative insight into the preferred rotational conformation of the aldehyde moiety relative to the benzene (B151609) ring. researchgate.netresearchgate.net Similarly, long-range couplings between the fluorine atom at C3 and protons at C5 and on the methyl groups can also yield valuable conformational information.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. By measuring the mass of the molecular ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. acadiau.cahelsinki.fi
For this compound, the molecular formula is C₁₀H₁₁FO. HRMS analysis would provide an experimental mass that can be compared to the calculated theoretical exact mass. A close match between the observed and calculated mass confirms the molecular formula with high confidence.
Table 2: Molecular Formula and Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁FO |
| Nominal Mass | 166 amu |
| Monoisotopic (Exact) Mass | 166.0800 Da |
| Expected HRMS Result | 166.0800 ± 0.0008 (for 5 ppm accuracy) |
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Key expected vibrational frequencies include:
C-H stretching vibrations of the methyl groups and the aromatic ring, typically appearing in the region of 3100-2850 cm⁻¹.
C=O stretching vibration of the aldehyde group, which is expected to be a strong band in the range of 1715-1680 cm⁻¹.
C=C stretching vibrations of the aromatic ring, usually observed as a series of bands between 1625 and 1440 cm⁻¹.
C-H bending vibrations of the methyl and aldehyde groups, occurring in the 1470-1350 cm⁻¹ region.
C-F stretching vibration , which is typically a strong and characteristic band in the 1350-1000 cm⁻¹ range.
Out-of-plane C-H bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern and appear below 900 cm⁻¹.
For comparison, the gas-phase IR spectrum of a related compound, 3-Fluoro-5-(trifluoromethyl)benzaldehyde, shows characteristic absorption bands that can provide insight into the expected spectrum of the target molecule. nist.gov Similarly, studies on other substituted benzaldehydes, such as 4-methyl-3-nitrobenzaldehyde, offer a basis for assigning expected vibrational modes. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
As of the current literature survey, a definitive single-crystal X-ray diffraction structure of this compound has not been reported. The determination of the crystal structure is crucial for understanding the molecule's three-dimensional arrangement in the solid state and its intermolecular interactions.
Single Crystal X-ray Diffraction of this compound and its Co-crystals
While the specific crystal structure of this compound is unavailable, the principles of single-crystal X-ray diffraction would be the definitive method for its elucidation. nih.govresearcher.life This technique would provide precise atomic coordinates, bond lengths, and bond angles, defining the molecule's conformation in the crystalline state.
Furthermore, the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering. mdpi.com Co-crystallization of this compound with other molecules could be explored to modulate its physical properties. The analysis of such co-crystals would reveal the specific intermolecular interactions responsible for the assembly of the multi-component solid.
Analysis of Intermolecular Interactions (e.g., C–H···O, C–H···π, π-Stacking, H···F)
In the hypothetical crystal structure of this compound, a variety of non-covalent interactions would be expected to govern the crystal packing. These interactions play a critical role in the stability and physical properties of the solid.
C–H···O Interactions: The aldehyde oxygen atom is a potential hydrogen bond acceptor. Interactions between this oxygen and the hydrogen atoms of the methyl groups or the aromatic ring (C–H···O) are highly probable and would likely be a significant feature in the crystal packing. researchgate.netnih.gov
C–H···π Interactions: The electron-rich aromatic ring can act as a π-system acceptor for hydrogen atoms from neighboring molecules, leading to C–H···π interactions. researchgate.net
π-Stacking Interactions: Face-to-face or offset stacking of the aromatic rings (π-stacking) is another common interaction that contributes to the stabilization of crystal structures of aromatic compounds. nih.govnih.gov
H···F Interactions: The fluorine atom, with its high electronegativity, can participate in weak hydrogen bonding (C–H···F). The existence and significance of such interactions in organofluorine compounds is a subject of ongoing research, with their structural role being highly dependent on the molecular context. researchgate.netdntb.gov.uafigshare.com
Hirshfeld Surface Analysis for Crystal Packing Understanding
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.
Should a crystal structure for this compound become available, Hirshfeld surface analysis would be instrumental in understanding its packing motifs. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. For instance, in the crystal structure of a chalcone (B49325) derived from 2,4,6-trimethylbenzaldehyde, Hirshfeld analysis revealed that H···H, H···C/C···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. researchgate.netnih.gov A similar analysis for this compound would quantify the contributions of the various interactions, including those involving the fluorine atom, providing a detailed and quantitative understanding of the forces governing its solid-state architecture. nih.gov
Emerging Applications and Functional Materials Derived from 3 Fluoro 2,4,6 Trimethylbenzaldehyde Analogues
Design and Synthesis of Advanced Functional Materials
The aldehyde functional group is a cornerstone in the synthesis of extended molecular architectures. Its reactivity allows for the formation of robust covalent bonds, such as imines, through condensation reactions, which is a foundational strategy in the construction of porous polymers and dye molecules.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered structures, high surface areas, and tunable functionalities make them promising candidates for applications in electronics and materials science. nih.govnih.gov The synthesis of COFs often relies on the reaction between monomers containing aldehyde groups and those with amine groups to form stable imine linkages.
While the direct use of 3-fluoro-2,4,6-trimethylbenzaldehyde in COF synthesis is not extensively documented, its aldehyde functionality makes it a suitable candidate as a linker molecule. Research has demonstrated the successful synthesis of fluorinated COFs using other fluorinated aldehydes, such as 2,5-difluoroterephthalaldehyde. semanticscholar.org These materials exhibit notable stability and have been explored for applications like drug delivery. The incorporation of fluorine into the COF backbone can influence the material's electronic properties, potentially enhancing its performance as a semiconductor. The design principle for COFs allows for the use of various aldehyde-containing building units to create extended polygonal skeletons. acs.org The electron-withdrawing nature of the fluorine atom in an analogue like this compound could modulate the bandgap and charge transport properties of the resulting COF material.
Table 1: Examples of Aldehyde Linkers in COF Synthesis
| Linker Name | COF Type | Key Feature | Reference |
|---|---|---|---|
| 2,5-Difluoroterephthalaldehyde | Imine-linked | Fluorinated framework for drug delivery | semanticscholar.org |
| Terephthalaldehyde | Imine-linked | Widely used for stable COF construction |
This table is interactive and provides examples of aldehyde linkers used in the synthesis of Covalent Organic Frameworks.
Fluorinated organic molecules play a significant role in the development of materials for optoelectronic devices due to their unique photophysical properties. Boron-dipyrromethene (BODIPY) dyes and phthalocyanines are two important classes of compounds whose properties can be fine-tuned by the introduction of fluorine-containing substituents.
BODIPY Dyes: BODIPY dyes are known for their high fluorescence quantum yields and sharp absorption/emission peaks. springerprofessional.de The introduction of fluorine atoms or fluorinated groups onto the BODIPY core can significantly alter their spectral properties. encyclopedia.pub For instance, adding fluorine-based substituents can shift absorption and fluorescence wavelengths, which is advantageous for improving applications like in vivo imaging. encyclopedia.pub While direct synthesis from this compound is not specified, aldehydes are common precursors in the synthesis of the pyrrole (B145914) rings that form the BODIPY core. An analogue of this compound could be used to introduce both fluorine and methyl groups, potentially influencing the dye's solubility and electronic characteristics. The non-ionizable nature of the BODIPY core contributes to its stability and allows for easy passage across cell membranes. google.com
Phthalocyanines: Phthalocyanines are large, aromatic macrocyclic compounds with an 18 π-electron conjugated system, making them useful in fields like molecular electronics and optoelectronics. nih.gov The synthesis of functionalized phthalocyanines often starts with substituted phthalonitriles. nih.gov Benzaldehyde (B42025) derivatives can be converted into the necessary phthalonitrile (B49051) precursors. The incorporation of fluorine-containing groups can enhance the solubility and modify the electronic absorption spectra of the resulting phthalocyanine (B1677752) complexes. researchgate.net For example, the Q-bands of some fluorinated phthalocyanine compounds appear in the near-infrared region, making them suitable for specific optical applications. nih.gov
Table 2: Impact of Fluorination on Optoelectronic Materials
| Material Class | Effect of Fluorination | Potential Application | Reference(s) |
|---|---|---|---|
| BODIPY Dyes | Red-shifts absorption and fluorescence wavelengths | In vivo imaging, fluorescent probes | encyclopedia.pubthermofisher.com |
| Phthalocyanines | Enhances solubility, shifts Q-band to near-infrared | Molecular electronics, optical data storage | nih.govresearchgate.net |
This interactive table summarizes the effects of incorporating fluorine into BODIPY dyes and phthalocyanines.
Role in Chiral Synthesis and Stereoselective Transformations
The development of molecules with specific three-dimensional arrangements (chirality) is crucial in fields like medicinal chemistry and materials science. Fluorine-containing chiral compounds are of particular interest due to the unique properties fluorine imparts.
Fluorinated compounds are widely used as building blocks in organic synthesis to create complex molecules with specific biological or material functions. ossila.comalfa-chemistry.comfluorochem.co.uk The synthesis of chiral compounds that contain a fluorine atom at the stereogenic center is an area of significant research. doi.org Aldehydes are fundamental starting materials in many asymmetric reactions that create chiral centers.
For instance, chiral Schiff base ligands, which are central to many asymmetric catalytic systems, can be prepared from the condensation of an aldehyde with a chiral diamine. nih.gov The electronic properties of the aldehyde, influenced by substituents like fluorine, can affect the efficiency and enantioselectivity of the catalyst. The nitro group, another strong electron-withdrawing group, has been shown to play an important role in affecting enantioselectivities in asymmetric reactions when part of a benzaldehyde-derived Schiff base. nih.gov Similarly, the fluorine atom in this compound could be leveraged to influence the stereochemical outcome of such reactions. A related compound, 1-fluoro-2,4,6-trimethylpyridinium (B8561614) triflate, has been utilized in the synthesis of axially chiral aldehydes, highlighting the utility of this substitution pattern in stereoselective transformations. researchgate.net
Exploration in Non-linear Optics
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. These materials are critical for applications in photonics and optoelectronics, including all-optical switching and signal processing.
Organic materials with delocalized π-electron systems are extensively investigated for their large third-order NLO properties. doi.org The performance of these materials can be enhanced by creating molecular structures with strong electron donor-π-acceptor (D-π-A) interactions. The introduction of potent electron-withdrawing groups can lead to a significant improvement in the third-order nonlinear susceptibility. doi.org
Analogues of this compound possess features that make them promising precursors for NLO materials. The aldehyde group can be readily transformed into part of a larger conjugated system, while the fluorine atom acts as an electron-withdrawing substituent. By coupling this moiety with a suitable electron-donating group through a π-conjugated bridge, a D-π-A structure could be synthesized. Studies on fluoro-containing polyimides have shown that the presence of strong electron-withdrawing substituents results in a noticeable improvement in the nonlinear refractive index. doi.org Materials exhibiting a high third-order nonlinearity often have potential applications in all-optical switching technologies. doi.orgmdpi.com
Table 3: Compounds Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| 2,5-Difluoroterephthalaldehyde | |
| Terephthalaldehyde | |
| 2,4,6-Triformylphloroglucinol |
Catalytic Applications of Sterically Hindered Aldehydes
Sterically hindered aldehydes, a class of organic compounds characterized by bulky substituents near the aldehyde group, have garnered significant attention in the field of catalysis. Their unique structural features lead to distinct reactivity and selectivity in various chemical transformations. Research has explored their utility as substrates in reactions where their steric bulk influences product outcomes, and in some cases, they can act as catalysts themselves or as precursors to catalytic species.
One notable area of application is in hydroboration reactions. While many catalytic systems focus on the hydroboration of aldehydes, the presence of significant steric hindrance can present challenges. However, certain catalyst systems have shown effectiveness with sterically hindered carbonyl compounds. For instance, an electron-rich acyclic metallasilylene has been demonstrated as a precatalyst in the hydroboration of aldehydes, showing tolerance for a range of substrates, including those with steric bulk. researchgate.net Similarly, bis(trimethylsilyl)aminostannylene has exhibited high catalytic efficiency in the hydroboration of sterically hindered ketones, suggesting its potential applicability to similarly bulky aldehydes. researchgate.net
In the realm of asymmetric synthesis, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are pivotal in catalyzing enantioselective reactions. A significant challenge in this area has been the application of these catalysts to sterically hindered aldehydes to produce enantioenriched secondary alcohols adjacent to a quaternary carbon, which are valuable motifs in biologically active natural products. researchgate.net To address this, chiral phosphoramide (B1221513) catalysts have been successfully employed for the enantioselective allylboration of sterically hindered aldehydes with allyl boronic acid pinacol (B44631) ester. researchgate.net This success is attributed to multiple hydrogen bonding interactions between the catalyst and the substrates, overcoming the steric repulsion that limits conventional CPAs. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of reactions involving aldehydes. In NHC-catalyzed oxidation reactions, the steric environment of the aldehyde can influence the reaction efficiency. For instance, in the oxidation of saturated aldehydes to esters, increased substitution at the α-position, leading to greater steric hindrance, can result in a decreased yield. nih.gov This is attributed to the difficulty of the NHC catalyst in accessing and adding to the congested aldehyde carbonyl. nih.gov Nevertheless, NHC-catalyzed reactions have been successfully applied to a range of aldehydes, showcasing the versatility of this catalytic system. nih.govmdpi.com
Furthermore, simple aldehydes can themselves act as catalysts in certain transformations, mimicking enzymatic processes. nih.gov They can facilitate dehydrative transformations between alcohols and primary amines or amides, where the aldehyde forms a key imine intermediate. nih.gov While this application is broad, the efficiency with sterically hindered aldehydes would be dependent on the specific reaction conditions and the ability of the bulky aldehyde to form the necessary intermediates. The steric hindrance could potentially influence the equilibrium and kinetics of the catalytic cycle.
The following table summarizes some of the catalytic applications involving sterically hindered aldehydes based on recent research findings:
| Catalytic Reaction | Catalyst System | Role of Sterically Hindered Aldehyde | Research Finding |
| Hydroboration | Electron-rich acyclic metallasilylene | Substrate | The catalyst is tolerant to a wide range of substrates, including sterically hindered carbonyl compounds. researchgate.net |
| Enantioselective Allylboration | Chiral Phosphoramide | Substrate | Enables the successful enantioselective allylboration of sterically hindered aldehydes, which is challenging for conventional chiral phosphoric acids. researchgate.net |
| Oxidation to Esters | N-Heterocyclic Carbene (NHC) | Substrate | Increased steric hindrance on the aldehyde can lead to a decrease in reaction yield due to difficult catalyst addition. nih.gov |
Q & A
Basic: What are the standard synthetic routes for preparing 3-Fluoro-2,4,6-trimethylbenzaldehyde in laboratory settings?
Answer:
The synthesis typically begins with 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) as a precursor. Electrophilic fluorination is employed using fluorinating agents like Selectfluor® or acetyl hypofluorite. Key steps include:
- Substrate Preparation : Mesitaldehyde is dissolved in a polar aprotic solvent (e.g., acetonitrile or DMF).
- Fluorination : Add fluorinating agents under inert conditions. For example, Selectfluor® (1.2 equiv) at 60–80°C for 12–24 hours.
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity).
Reaction optimization may require adjusting temperature, solvent polarity, and stoichiometry to overcome steric hindrance from methyl groups . A comparative table of fluorination methods for similar compounds is provided below:
| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Selectfluor® | Acetonitrile | 80 | 65–70 | Adapted from |
| CF₃I/K₂CO₃ | DMF | 100 | 50–55 | Adapted from |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methyl (δ 2.1–2.4 ppm) and aldehyde protons (δ 9.8–10.2 ppm).
- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97%) using a C18 column and UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (C₁₀H₁₁FO, m/z 166.1).
- X-ray Crystallography : Resolves steric effects and confirms regioselectivity (if crystalline) .
Advanced: How can researchers address low regioselectivity during fluorination of 2,4,6-trimethylbenzaldehyde?
Answer:
Low regioselectivity arises from steric hindrance from methyl groups. Strategies include:
- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., -OMe) to guide fluorine placement, followed by deprotection.
- Microwave-Assisted Synthesis : Enhances reaction kinetics and selectivity (e.g., 100°C, 30 min).
- Catalytic Systems : Transition metals (e.g., Pd/Cu) to mediate fluorination.
- Design of Experiments (DOE) : Statistically optimize variables like solvent polarity (logP) and temperature .
Advanced: How to resolve contradictory data on reaction yields in fluorinated benzaldehyde synthesis?
Answer:
Contradictions often stem from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Methodological approaches:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Byproduct Analysis : GC-MS or HPLC to identify competing pathways (e.g., over-fluorination).
- Reproducibility Protocols : Standardize reagent sources (e.g., anhydrous K₂CO₃) and degassing steps.
- Meta-Analysis : Compare data across patents (e.g., temperature effects in ) and adjust activation energy calculations.
Basic: What storage conditions ensure stability of this compound?
Answer:
- Temperature : Store at 0–6°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
- Purity : Maintain >97% purity to minimize decomposition; repurify via recrystallization if discoloration occurs .
Advanced: How does the 3-fluoro substituent affect the reactivity of 2,4,6-trimethylbenzaldehyde?
Answer:
The 3-fluoro group exerts dual effects:
- Electronic : Electron-withdrawing nature increases electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
- Steric : Adjacent methyl groups hinder access to the reaction site, slowing kinetics. Computational studies (DFT) can predict transition states and guide solvent selection (e.g., THF for better solubility) .
Advanced: What computational tools aid in predicting the physicochemical properties of fluorinated benzaldehydes?
Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and Mulliken charges to predict reactivity.
- Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients.
- Software : Gaussian, ORCA, or COSMO-RS for thermodynamic properties (e.g., logP, pKa). Validate predictions with experimental data from NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
